molecular formula C19H24N2OS B5251252 N-cyclohexyl-2-(4-methylquinolin-2-yl)sulfanylpropanamide

N-cyclohexyl-2-(4-methylquinolin-2-yl)sulfanylpropanamide

Cat. No.: B5251252
M. Wt: 328.5 g/mol
InChI Key: YLJSGNXWIUWHHA-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(4-methylquinolin-2-yl)sulfanylpropanamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a quinoline moiety with a sulfanylpropanamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(4-methylquinolin-2-yl)sulfanylpropanamide typically involves the reaction of 4-methylquinoline-2-thiol with a suitable propanamide derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(4-methylquinolin-2-yl)sulfanylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexyl-2-(4-methylquinolin-2-yl)sulfanylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(4-methylquinolin-2-yl)sulfanylpropanamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular processes, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-methylquinoline-2-thiol: A precursor in the synthesis of N-cyclohexyl-2-(4-methylquinolin-2-yl)sulfanylpropanamide.

    Quinoline derivatives: Compounds with similar structures and biological activities.

Uniqueness

This compound is unique due to its combination of a quinoline moiety with a sulfanylpropanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for scientific research.

Properties

IUPAC Name

N-cyclohexyl-2-(4-methylquinolin-2-yl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-13-12-18(21-17-11-7-6-10-16(13)17)23-14(2)19(22)20-15-8-4-3-5-9-15/h6-7,10-12,14-15H,3-5,8-9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJSGNXWIUWHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SC(C)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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